
1,3-Benzodioxol-5-ylmethyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-ylmethyl 2-chlorobenzoate is a chemical compound with the molecular formula C15H11ClO4 It is known for its unique structure, which includes a benzodioxole ring fused with a chlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-chlorobenzoate typically involves the esterification of 1,3-benzodioxole-5-methanol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxol-5-ylmethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-ylmethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxol-5-ylmethyl benzoate: Similar structure but lacks the chlorine atom.
1,3-Benzodioxol-5-ylmethyl 4-chlorobenzoate: Similar structure with the chlorine atom at a different position.
1,3-Benzodioxol-5-ylmethyl 3-chlorobenzoate: Similar structure with the chlorine atom at the meta position.
Uniqueness
1,3-Benzodioxol-5-ylmethyl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate moiety, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .
Eigenschaften
CAS-Nummer |
6281-38-5 |
|---|---|
Molekularformel |
C15H11ClO4 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-ylmethyl 2-chlorobenzoate |
InChI |
InChI=1S/C15H11ClO4/c16-12-4-2-1-3-11(12)15(17)18-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2 |
InChI-Schlüssel |
URJRZYMMMFIXEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


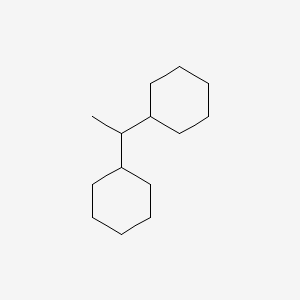
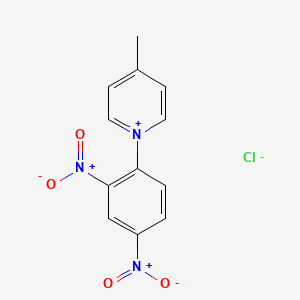
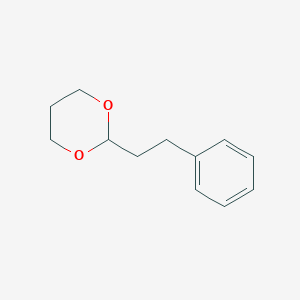

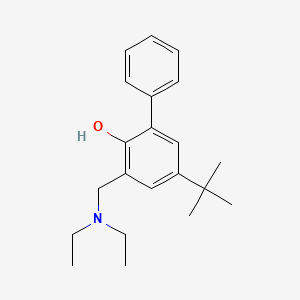
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
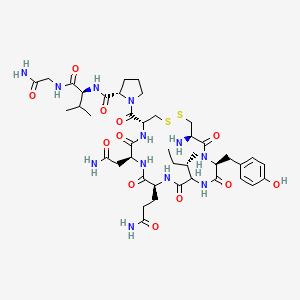




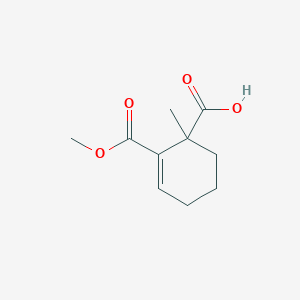
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
